IV dipeptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “IV dipeptide” refers to a dipeptide that inhibits the enzyme dipeptidyl peptidase IV (DPP-IV). Dipeptidyl peptidase IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in the regulation of insulin secretion. Inhibition of dipeptidyl peptidase IV has therapeutic potential for the treatment of type 2 diabetes mellitus and other metabolic disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

IV dipeptides can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and length of the peptide .

In solution-phase synthesis, the dipeptide is synthesized in a liquid medium, often using protecting groups to prevent unwanted side reactions. Common reagents used in these syntheses include coupling agents like dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide .

Industrial Production Methods

Industrial production of IV dipeptides often involves enzymatic hydrolysis of protein sources, such as fish skin gelatin or milk proteins, using specific proteases like ginger protease or papain. These enzymes selectively cleave peptide bonds to release dipeptides with inhibitory activity against dipeptidyl peptidase IV .

Análisis De Reacciones Químicas

Types of Reactions

IV dipeptides undergo various chemical reactions, including:

Oxidation: IV dipeptides can be oxidized to form disulfide bonds between cysteine residues, stabilizing the peptide structure.

Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

Substitution: Amino acid residues in IV dipeptides can undergo substitution reactions, where one amino acid is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups .

Aplicaciones Científicas De Investigación

IV dipeptides have a wide range of scientific research applications, including:

Chemistry: IV dipeptides are used as model compounds to study peptide synthesis, structure, and reactivity.

Biology: IV dipeptides are studied for their role in enzyme inhibition and protein-protein interactions.

Mecanismo De Acción

The mechanism of action of IV dipeptides involves the inhibition of dipeptidyl peptidase IV. Dipeptidyl peptidase IV is an enzyme that cleaves dipeptides from the N-terminus of polypeptides. IV dipeptides bind to the active site of dipeptidyl peptidase IV, preventing it from cleaving its natural substrates, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This inhibition leads to increased levels of these incretin hormones, which enhance insulin secretion and lower blood glucose levels .

Comparación Con Compuestos Similares

IV dipeptides can be compared with other dipeptidyl peptidase IV inhibitors, such as:

Sitagliptin: A synthetic dipeptidyl peptidase IV inhibitor used as an antidiabetic drug.

Vildagliptin: Another synthetic dipeptidyl peptidase IV inhibitor with similar therapeutic effects.

Natural Peptides: Various food-derived peptides, such as those from milk and fish, also exhibit dipeptidyl peptidase IV inhibitory activity.

IV dipeptides are unique in their natural origin and potential for use in functional foods and nutraceuticals, offering a more holistic approach to managing metabolic disorders .

Propiedades

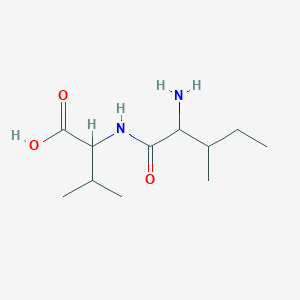

Fórmula molecular |

C11H22N2O3 |

|---|---|

Peso molecular |

230.30 g/mol |

Nombre IUPAC |

2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) |

Clave InChI |

BCXBIONYYJCSDF-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13386005.png)

![4-Methyl-2-[[oxo-(1-phenylmethoxycarbonyl-2-pyrrolidinyl)methyl]amino]pentanoic acid](/img/structure/B13386012.png)

![1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)

![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B13386045.png)

![tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate](/img/structure/B13386059.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)